

Spectroscopic Profile of 4-(Pyrrolidin-1-yl)butan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No.: B1302945

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the bifunctional amine, **4-(Pyrrolidin-1-yl)butan-1-amine** (CAS No. 24715-90-0). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted spectroscopic characteristics and provides standardized experimental protocols for its analysis.

Molecular Structure and Properties

4-(Pyrrolidin-1-yl)butan-1-amine is a diamine featuring a primary amine and a tertiary amine integrated into a pyrrolidine ring, connected by a butyl chain. This structure offers multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science.

- Molecular Formula: C₈H₁₈N₂[\[1\]](#)
- Molecular Weight: 142.24 g/mol [\[1\]](#)
- IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[\[1\]](#)

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for **4-(Pyrrolidin-1-yl)butan-1-amine**. These

predictions are based on established spectroscopic principles and computational models.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~2.70	Triplet	2H	H-1 (-CH ₂ -NH ₂)
~2.50	Broad Singlet	2H	-NH ₂
~2.45	Triplet	2H	H-4 (-CH ₂ -N(CH ₂) ₂)
~2.35	Multiplet	4H	H- α (Pyrrolidine)
~1.70	Multiplet	4H	H- β (Pyrrolidine)
~1.55	Multiplet	2H	H-2
~1.45	Multiplet	2H	H-3

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Assignment
~56.0	C-4 (-CH ₂ -N(CH ₂) ₂)
~54.2	C- α (Pyrrolidine)
~42.0	C-1 (-CH ₂ -NH ₂)
~30.0	C-2
~27.5	C-3
~23.4	C- β (Pyrrolidine)

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass/Charge Ratio)	Predicted Fragment
143.15	[M+H] ⁺ (Molecular Ion)
125.14	[M+H - NH ₃] ⁺
84.08	[C ₅ H ₁₀ N] ⁺ (Pyrrolidinylmethyl cation)
71.07	[C ₄ H ₉ N] ⁺ (Protonated Pyrrolidine)

Infrared (IR) Spectroscopy

Sample Preparation: Neat Liquid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium, Broad (doublet)	N-H Stretch (Primary Amine)
2960 - 2800	Strong	C-H Stretch (Aliphatic)
1650 - 1580	Medium	N-H Bend (Scissoring)
1470 - 1440	Medium	C-H Bend (Scissoring)
1150 - 1050	Medium-Strong	C-N Stretch

Standardized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for liquid amine samples like **4-(Pyrrolidin-1-yl)butan-1-amine**.

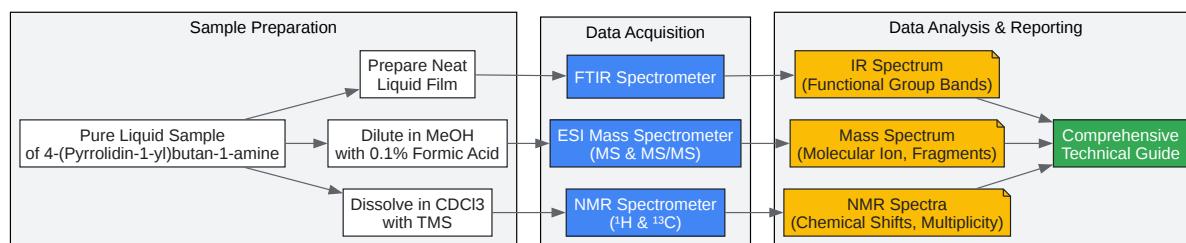
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Pyrrolidin-1-yl)butan-1-amine** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ^1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence should be used.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the analyte (1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire data in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the molecular ion ($[\text{M}+\text{H}]^+$) at m/z 143.15 is selected and subjected to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.


Infrared (IR) Spectroscopy Protocol

- Sample Preparation: As **4-(Pyrrolidin-1-yl)butan-1-amine** is a liquid, a neat sample is prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Background Collection: Obtain a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.
- Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm^{-1} .

- Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **4-(Pyrrolidin-1-yl)butan-1-amine**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Pyrrolidin-1-yl)butan-1-amine | C₈H₁₈N₂ | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Pyrrolidin-1-yl)butan-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302945#spectroscopic-data-of-4-pyrrolidin-1-ylbutan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com